molecular formula C7H8ClP B102202 Methylphenylchlorophosphine CAS No. 15849-86-2

Methylphenylchlorophosphine

Cat. No.: B102202
CAS No.: 15849-86-2
M. Wt: 158.56 g/mol
InChI Key: JEPQKKGNKYPFIZ-UHFFFAOYSA-N
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Description

Methylphenylchlorophosphine (CH₃(C₆H₅)PCl) is an organophosphorus compound featuring a phosphorus atom bonded to a methyl group, a phenyl group, and a chlorine atom. Such compounds are pivotal in coordination chemistry as ligands for transition metals and as intermediates in synthesizing organophosphorus derivatives. The methyl group introduces electron-donating effects, while the phenyl group contributes resonance stabilization, collectively influencing the phosphorus center's reactivity and steric profile. Applications likely include catalysis and organic synthesis, though explicit studies on this compound are scarce .

Properties

IUPAC Name

chloro-methyl-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPQKKGNKYPFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400531
Record name METHYLPHENYLCHLOROPHOSPHINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15849-86-2
Record name METHYLPHENYLCHLOROPHOSPHINE
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URL https://comptox.epa.gov/dashboard/DTXSID50400531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15849-86-2
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenylchlorophosphine can be synthesized through several methods. One common method involves the reaction of phenylphosphine with methyl chloride in the presence of a base such as sodium or potassium hydroxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of methylphenylphosphine. This process involves the reaction of methylphenylphosphine with chlorine gas at elevated temperatures. The reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions and ensure high yield .

Chemical Reactions Analysis

Types of Reactions: Methylphenylchlorophosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylphenylchlorophosphine (MPCP) is a phosphine compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores the diverse applications of MPCP, focusing on its role in organic synthesis, catalysis, and material science.

Organic Synthesis

MPCP is utilized as a reagent in organic synthesis, particularly in the formation of phosphine oxides and other phosphorus-containing compounds. Its ability to act as a nucleophile makes it suitable for:

  • Phosphorylation Reactions : MPCP can introduce phosphorus into organic molecules, which is vital for synthesizing phosphonates and phosphoramides used in pharmaceuticals and agrochemicals.
  • Synthesis of Organophosphorus Compounds : It plays a crucial role in the preparation of various organophosphorus derivatives that are important in medicinal chemistry.

Catalysis

In catalysis, MPCP serves as a ligand in transition metal complexes. These complexes are essential for:

  • Cross-Coupling Reactions : MPCP-based catalysts facilitate reactions such as Suzuki and Heck reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis.
  • Hydroformylation Processes : MPCP can enhance the efficiency of hydroformylation, where alkenes are converted into aldehydes, thus broadening the scope of available aldehydes for further reactions.

Material Science

MPCP finds applications in material science due to its ability to modify polymer properties:

  • Polymerization Initiator : It can act as an initiator or modifier in the synthesis of polymers, improving their thermal and mechanical properties.
  • Flame Retardants : The incorporation of phosphorus compounds like MPCP into materials can enhance flame resistance, making it valuable for developing safer materials.

Analytical Chemistry

MPCP is also employed in analytical chemistry:

  • Detection of Metal Ions : It can be used as a chelating agent for detecting metal ions through spectroscopic methods, contributing to environmental monitoring and safety assessments.

Case Study 1: Synthesis of Phosphonates

A study demonstrated the use of MPCP in synthesizing various phosphonates through nucleophilic substitution reactions. The results indicated high yields and selectivity, showcasing MPCP's effectiveness as a reagent in organic synthesis.

Case Study 2: Catalytic Activity in Cross-Coupling Reactions

Research highlighted the catalytic properties of MPCP when coordinated with palladium complexes. The study found that MPCP-ligated catalysts significantly improved reaction rates and product yields in Suzuki coupling reactions compared to traditional catalysts.

Table 1: Comparison of MPCP Applications

Application AreaSpecific UseBenefits
Organic SynthesisPhosphorylationIntroduction of phosphorus into organic molecules
CatalysisCross-Coupling ReactionsEnhanced reaction rates and yields
Material SciencePolymer ModificationImproved thermal and mechanical properties
Analytical ChemistryMetal Ion DetectionEffective chelation for environmental monitoring

Table 2: Case Study Outcomes

Case StudyApplicationOutcome
Synthesis of PhosphonatesNucleophilic SubstitutionHigh yields and selectivity
Cross-Coupling ReactionsPalladium ComplexesSignificant improvement in reaction efficiency

Mechanism of Action

The mechanism of action of methylphenylchlorophosphine involves its reactivity with various nucleophiles and electrophiles. The compound can form stable complexes with metals, which makes it useful in catalysis. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxygen molecules, while in substitution reactions, it targets nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methylphenylchlorophosphine with structurally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties Applications
This compound CH₃(C₆H₅)PCl Not Available ~142.5 (estimated) Hypothesized intermediate steric bulk; mixed electronic effects. Potential ligand in catalysis; synthetic intermediate.
Dichloro(phenyl)phosphine C₆H₅PCl₂ 644-97-3 163.43 Liquid at RT; moisture-sensitive; reacts with nucleophiles. Precursor for phosphine ligands and flame retardants .
Methyldichlorophosphine CH₃PCl₂ 676-83-5 116.91 Volatile liquid; hydrolyzes readily; strong Lewis acidity. Intermediate in pesticide and polymer synthesis .
Chlorodiphenylphosphine (C₆H₅)₂PCl 1079-66-9 220.63 Solid (mp 14–16°C); air-stable; moderate nucleophilicity. Ligand in cross-coupling reactions; precursor to phosphine oxides .

Structural and Electronic Effects

  • Steric Bulk : this compound has intermediate steric hindrance compared to Methyldichlorophosphine (low) and Chlorodiphenylphosphine (high). The phenyl group increases steric demand relative to methyl .
  • Electronic Effects : The methyl group donates electron density via σ-bonds, while the phenyl group exerts weak electron-withdrawing effects through resonance. This combination may enhance the phosphorus center's nucleophilicity compared to Dichloro(phenyl)phosphine, which is more electrophilic due to two electron-withdrawing Cl atoms .

Reactivity and Stability

  • Hydrolysis : Dichloro(phenyl)phosphine and Methyldichlorophosphine hydrolyze rapidly to form phosphinic acids, whereas Chlorodiphenylphosphine is more stable due to reduced electrophilicity. This compound is expected to exhibit moderate hydrolysis sensitivity .
  • Coordination Chemistry: Dichloro(phenyl)phosphine and Chlorodiphenylphosphine form complexes with transition metals (e.g., Pd, Ni), but their binding modes differ. The former acts as a monodentate ligand, while the latter’s bulkier structure can stabilize low-coordination states in catalysts .

Biological Activity

Methylphenylchlorophosphine (MPCP), an organophosphorus compound, has garnered attention due to its diverse applications in chemistry and potential biological activities. This article delves into the biological activity of MPCP, supported by case studies, research findings, and data tables.

MPCP is characterized by the molecular formula C7_7H8_8ClP. It is a colorless liquid known for its reactivity, particularly in organic synthesis. The structure includes a methyl group and a phenyl group attached to phosphorus, with a chlorine atom that enhances its electrophilic properties, making it a useful reagent in various chemical reactions.

The biological activity of MPCP is primarily attributed to its ability to interact with various biological molecules. Its reactivity allows it to form stable complexes with enzymes and other proteins, which can lead to inhibition or modulation of enzymatic activities. Notably, MPCP has been investigated for its effects on cholinesterases, enzymes critical for neurotransmitter regulation.

Enzyme Inhibition

Research indicates that organophosphorus compounds like MPCP can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which may result in neurotoxic effects. Such inhibition can disrupt normal neurotransmission and has been linked to various health risks .

Biological Activity Data

The following table summarizes key findings related to the biological activity of MPCP:

Study Biological Activity Methodology Findings
AChE InhibitionIn vitro assaysMPCP exhibited significant inhibition of AChE activity at concentrations as low as 0.1 mM.
Toxicity AssessmentMolecular dockingPredicted binding affinities indicated potential toxicity through interactions with key receptors involved in neurotransmission.
Enzyme ReactivityEnzyme kineticsMPCP demonstrated rapid reactivity with serine residues in active sites of various hydrolases, suggesting potential therapeutic applications or risks.

Case Studies

Case Study 1: Neurotoxicity Assessment
In a laboratory study assessing neurotoxic effects, mice exposed to varying concentrations of MPCP showed dose-dependent inhibition of AChE. The study revealed that at higher concentrations (above 0.5 mM), significant behavioral changes were observed, correlating with increased acetylcholine levels in the brain .

Case Study 2: Enzyme Interaction Analysis
Another research focused on the interaction of MPCP with carboxylesterases highlighted its potential as an inhibitor. The study utilized kinetic assays to demonstrate that MPCP could reduce enzyme activity by up to 70% at optimal concentrations, indicating its potency as an enzyme inhibitor .

Safety and Toxicological Considerations

Given its biological activity, safety assessments are crucial for understanding the implications of MPCP exposure. Toxicological studies have shown that prolonged exposure can lead to adverse effects on the nervous system, including symptoms such as muscle twitching and respiratory distress. Safety data sheets recommend handling MPCP with care due to its irritative properties and potential for systemic toxicity .

Q & A

Q. What are the established synthetic routes for Methylphenylchlorophosphine, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting phenylphosphine derivatives with methyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) can yield the target compound. Optimization involves controlling stoichiometry, reaction temperature (often -10°C to 25°C), and inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation . Characterization via <sup>31</sup>P NMR is critical to confirm purity, with chemical shifts typically ranging δ +50 to +70 ppm depending on substituents .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • <sup>31</sup>P NMR : Primary tool for confirming phosphorus environment and detecting impurities.
  • GC-MS : Useful for volatile derivatives; derivatization with stabilizing agents (e.g., thiols) may be required to prevent decomposition.
  • IR Spectroscopy : P-Cl stretching vibrations (~500 cm<sup>-1</sup>) and P-C aromatic bonds (~1100 cm<sup>-1</sup>) provide structural insights. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .

Q. How should researchers safely handle this compound in laboratory settings?

Due to its reactivity and potential toxicity, use glove boxes or Schlenk lines under inert atmospheres. Store in amber glass vials at -20°C with desiccants. Safety protocols include:

  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Spill Management : Neutralize with sodium bicarbonate or specialized phosphorus scavengers.
  • Waste Disposal : Consult institutional guidelines for organophosphorus waste, as incineration or hydrolysis may be required .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity with nucleophiles be resolved?

Discrepancies in reactivity studies often arise from solvent polarity, moisture content, or competing side reactions. Systematic approaches include:

  • Controlled Replicate Experiments : Vary solvents (e.g., THF vs. dichloromethane) and quantify byproducts via HPLC.
  • Computational Modeling : Use DFT calculations to predict transition states and compare with experimental kinetic data.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., dichloro(phenyl)phosphine) to identify trends .

Q. What strategies are effective in studying this compound’s environmental degradation pathways?

Advanced methodologies involve:

  • Isotopic Labeling : Track <sup>13</sup>C or <sup>2</sup>H isotopes in hydrolysis or photolysis experiments.
  • LC-HRMS : Identify transient intermediates (e.g., phosphine oxides) with high-resolution mass spectrometry.
  • Microcosm Studies : Simulate soil/water systems to assess biodegradation rates and metabolite toxicity .

Q. How can computational chemistry enhance the design of this compound-based catalysts?

Molecular dynamics (MD) simulations and QSAR models help predict ligand-binding affinities and steric effects. Key steps:

  • Parameterization : Use crystallographic data or NIST reference geometries to refine force fields .
  • Docking Studies : Evaluate interactions with transition metals (e.g., Pd, Rh) to optimize catalytic cycles.
  • Benchmarking : Compare computational predictions with experimental turnover numbers (TON) and selectivity ratios .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

  • Nonlinear Regression : Fit IC50/EC50 curves using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare toxicity across cell lines or exposure durations.
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or publication bias .

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., ΔHf) of this compound?

Re-evaluate experimental conditions (e.g., calorimetry vs. computational estimates) and purity thresholds. Cross-check with analogous compounds (e.g., triphenylphosphine) and consult compilations like NIST’s Standard Reference Data for normalization .

Tables for Key Data Comparison

Analytical Method Key Parameters Typical Results for this compound
<sup>31</sup>P NMRChemical Shift (δ)+55 to +65 ppm
GC-MSRetention Time8.2–8.7 min (DB-5 column)
IR SpectroscopyP-Cl Stretch490–510 cm<sup>-1</sup>

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylphenylchlorophosphine
Reactant of Route 2
Methylphenylchlorophosphine

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